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Compound of Interest

3-Chloro-4-hydroxy-5-
Compound Name:

nitrobenzonitrile
CAS No.: 1689-88-9

Cat. No.: B169153

Get Quote

Executive Summary

3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS No. 1689-88-9) is a highly functionalized
aromatic building block characterized by the presence of a phenolic hydroxyl group, an
electron-withdrawing nitro group, a halogen (chlorine), and a nitrile moiety.[1][2] This unique
substitution pattern imparts significant acidity to the phenol and activates the aromatic ring
toward nucleophilic aromatic substitution (

), making it a versatile scaffold in medicinal chemistry.

Its primary pharmaceutical relevance lies in two domains:

+ Anthelmintics: It serves as a structural analog and synthetic precursor to salicylanilide and
benzonitrile-based anthelmintics (e.g., Nitroxynil analogs).
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o COMT Inhibitors: It represents a strategic intermediate for accessing 3,4-dihydroxy-5-
nitrobenzonitrile, the key pharmacophore found in Parkinson’s disease drugs like
Entacapone.

Chemical Profile & Properties[1][3][4][5][6][7]1[8][9]
[10]

The compound’s reactivity is defined by the "push-pull" electronic effects of its substituents.
The nitro and nitrile groups strongly withdraw electron density, increasing the acidity of the
hydroxyl group (approximate pKa ~4.0-5.0) and activating the carbon-chlorine bond for
displacement.

ble 1: Physicochemical Specificati

Property Specification
Chemical Name 3-Chloro-4-hydroxy-5-nitrobenzonitrile
CAS Number 1689-88-9

Molecular Formula

Molecular Weight 198.56 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 140-145 °C (Typical range)
N Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility . , -

Sparingly soluble in water (acidic pH)
Acidity (pKa) ~4.5 (Predicted)

Toxic if swallowed (Uncoupler of oxidative
Hazards

phosphorylation), Skin/Eye Irritant

Synthetic Pathways[7][8]

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzonitrile typically proceeds via the
electrophilic aromatic substitution of 4-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile.
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The sequence must be carefully controlled to prevent over-nitration (forming picric acid
derivatives) or hydrolysis of the nitrile.

Primary Synthesis Route (Nitration)

The most robust industrial route involves the nitration of 3-chloro-4-hydroxybenzonitrile.
Reaction Logic:

e Precursor Selection: 3-Chloro-4-hydroxybenzonitrile is used because the chlorine atom
directs the incoming nitro group to the ortho position (relative to the hydroxyl), which is the
vacant 5-position.

 Nitrating Agent: A mixture of concentrated Nitric Acid (

) and Sulfuric Acid (

) or Acetic Acid is used. The temperature is kept low (<20°C) to avoid hydrolyzing the nitrile
group to an amide.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis of the target molecule and its downstream
conversion into the Entacapone intermediate (3,4-dihydroxy-5-nitrobenzonitrile).

Hydrolysis (SNAr)

(NaOH/H20, Reflux (Entacapone Intermediate)

3-Amino-5-chloro-
4-hydroxybenzonitrile

3,4-Dihydroxy-5-nitrobenzonitrile ]

Nitration

HNO3/H2S04, <20°C Syl

5-nitrobenzonitrile
(CAS 1689-88-9)

Chlorination
4-Hydroxybenzonitrile CI2/ACOH, 3-Chloro-4-hydroxybenzonitrile

Fig 1. Synthesis and Transformation Pathways of 3-Chloro-4-hydroxy-5-nitrobenzonitrile

eduction
(Fe/HCl or H2/Pd)

Click to download full resolution via product page

Caption: Synthesis pathway showing the nitration of the chlorinated precursor and subsequent
hydrolysis to the catechol pharmacophore.
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Pharmaceutical Applications
Intermediate for COMT Inhibitors (Entacapone)

The target compound is a valuable precursor for 3,4-dihydroxy-5-nitrobenzonitrile, the catechol
core of Entacapone (Comtan).

e Mechanism: The chlorine atom at the 3-position is activated by the ortho-nitro and para-
cyano groups. Treatment with aqueous sodium hydroxide (NaOH) facilitates a Nucleophilic
Aromatic Substitution (

), replacing the chlorine with a hydroxyl group.
o Advantage: This route avoids the use of expensive 5-nitrovanillin and provides a potentially

cleaner impurity profile compared to the demethylation of methoxy-analogs.

Anthelmintic Development (Nitroxynil Analogs)

The compound is a direct structural analog of Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile),

a veterinary fasciolicide.

e SAR Studies: In drug discovery, the chloro-analog is often synthesized to study the
Structure-Activity Relationship (SAR) of halogenated salicylanilides/benzonitriles. The
substitution of lodine with Chlorine alters lipophilicity (

) and metabolic stability without changing the core pharmacophore.

e Mechanism of Action: Like Nitroxynil, this compound acts as an uncoupler of oxidative
phosphorylation in the mitochondria of parasites, disrupting ATP production.

Experimental Protocol: Hydrolysis to Catechol
Intermediate

This protocol describes the conversion of 3-Chloro-4-hydroxy-5-nitrobenzonitrile to 3,4-
dihydroxy-5-nitrobenzonitrile, validating its utility as a COMT inhibitor precursor.

Objective: Replace the C-3 Chlorine with a Hydroxyl group via

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b169153/docs?utm_src=pdf-body#technical-guide-3-chloro-4-hydroxy-5-nitrobenzonitrile-as-a-pharmaceutical-intermediate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reagents:

3-Chloro-4-hydroxy-5-nitrobenzonitrile (10.0 g, 50 mmol)
Sodium Hydroxide (NaOH), 4M aqueous solution (50 mL)
Hydrochloric Acid (HCI), 6M (for acidification)

Ethanol (optional co-solvent)

Procedure:

Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of the starting material. Add 50
mL of 4M NaOH. The solution will turn deep orange/red due to the formation of the phenolate
dianion.

Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous magnetic stirring. Monitor
the reaction by HPLC or TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The reaction
typically requires 4—8 hours for completion.

Cooling: Cool the reaction mixture to room temperature (25°C), then to 0-5°C in an ice bath.

Acidification: Carefully add 6M HCI dropwise until the pH reaches ~1-2. The product, 3,4-
dihydroxy-5-nitrobenzonitrile, will precipitate as a yellow/brown solid.

Isolation: Filter the solid under vacuum. Wash the cake with ice-cold water (2 x 20 mL) to
remove inorganic salts.

Purification: Recrystallize from water/ethanol to obtain the pure catechol intermediate.

Expected Yield: 85-90%.

Quality Control & Analytical Methods

For pharmaceutical grade intermediates, impurity profiling is critical.

Table 2: HPLC Method Parameters
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Parameter Condition

C18 Reverse Phase (e.g., Agilent Zorbax SB-

Column
C18, 4.6 x 150 mm, 5 um)

Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min

) UV @ 254 nm and 310 nm (Nitro-phenol
Detection

absorption)

. ] ~8.5 min (Starting Material); ~6.2 min
Retention Time
(Hydrolyzed Product)

Safety & Handling (HSE)

Critical Hazard:Uncoupling Agent. Like many nitro-phenols (e.g., DNP), this compound can
uncouple oxidative phosphorylation. Ingestion or significant transdermal absorption can lead to
hyperthermia, metabolic acidosis, and rapid fatigue.

e PPE: Full chemical suit, nitrile gloves (double gloved), and P3 respirator/fume hood are
mandatory.

o Storage: Store in a cool, dry place away from strong bases and reducing agents.

e Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen
oxides (

) and hydrogen chloride (
).

References

» Synthesis of Nitroxynil and Analogs.Manus Aktteva Biopharma. Product Catalog: 3-Chloro-
4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9).[1][2] Retrieved from

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b169153/docs?utm_src=pdf-body#technical-guide-3-chloro-4-hydroxy-5-nitrobenzonitrile-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b169153/docs?utm_src=pdf-body#technical-guide-3-chloro-4-hydroxy-5-nitrobenzonitrile-as-a-pharmaceutical-intermediate
https://www.manusaktteva.com/?trk=public_post-text
https://manusaktteva.com/intermediate/1689-88-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169153?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Physicochemical Properties of Nitrobenzonitriles.Smolecule. 3-Hydroxy-5-nitrobenzonitrile
and related compounds. Retrieved from

» Entacapone Synthesis Strategies. Harisha, A. S., et al. "A new synthesis of Entacapone and
report on related studies.” Journal of Chemical Sciences, 2015. (Describes the 3,4-
dihydroxy-5-nitrobenzonitrile intermediate pathway). Retrieved from

e Benzonitrile Derivatives in Anthelmintics.ChemicalBook. CAS 1689-88-9 Technical Data.
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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